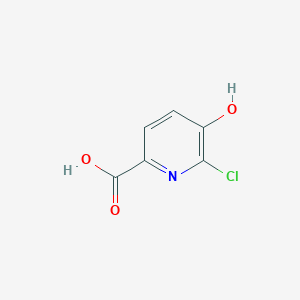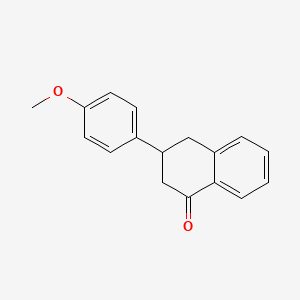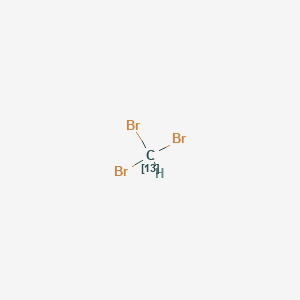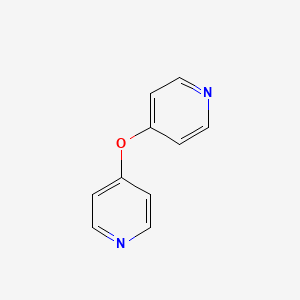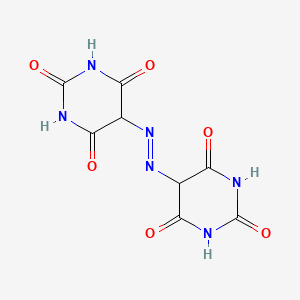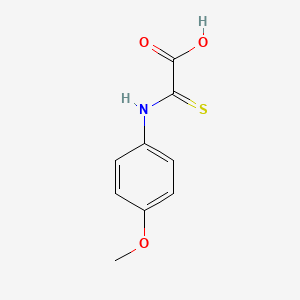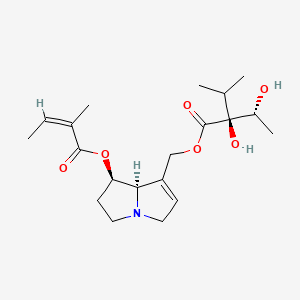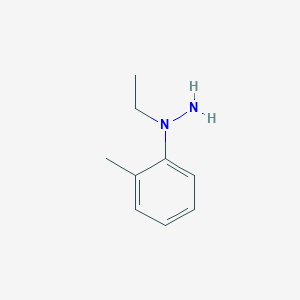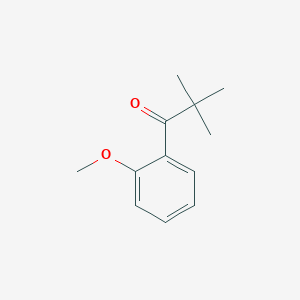
1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-one
Descripción general
Descripción
“1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-one” is an organic compound with the formula ROC(O)Cl . It is formally an ester of chloroformic acid . Most are colorless, volatile liquids that degrade in moist air .
Synthesis Analysis
The synthesis of this compound can be challenging. It involves the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane catalyzed by Yb(OTf)3 in acetonitrile to form the key intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol .Molecular Structure Analysis
The molecular structure of the compound was optimized using the B3LYP functional with the 6–311 + + G(d,p) basis set in the DFT method . The HOMO–LUMO energy gap was calculated at 5.19 eV, while this value was experimentally found at 4.26 eV from the UV–Vis absorption spectrum .Physical And Chemical Properties Analysis
The compound is a light red powder solid with an odorless smell . It has a melting point of 35-40 °C, a boiling point of 130-133 °C/0.1 mmHg, and a density of 1.095 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Stereoelectronic Effects in Radical Cations
Research on similar compounds, such as 2,2-dimethyl-5-methoxyindan-1-ol, has revealed insights into the stereoelectronic effects on alkylaromatic radical cations. These studies show the importance of the alignment between the scissile bond and the π-system for bond cleavage, which is relevant for understanding the reactivity of similar compounds like 1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-one (Bellanova et al., 2002).
Synthesis and Characterization of Derivatives
The synthesis and characterization of related compounds, such as methoxypiperamide, have been explored in the context of new psychoactive substances. These studies contribute to understanding the chemical properties and potential applications of similar compounds (Power et al., 2014).
π-Excess σ2 P,O Hybrid Ligands
The synthesis of 4-methoxy-substituted 1,3-benzazaphosphole, utilizing a C,O-dilithium intermediate from a related compound, represents a significant step in developing potential σ2 P,O hybrid or chelate ligands. This has implications for the synthesis and application of this compound in ligand development (Aluri et al., 2014).
Thermal Behavior in Pyrolysis
Studies on the thermal behavior of lignin model compounds closely related to this compound have been conducted. This research is pivotal for understanding the pyrolysis process and potential applications in bioenergy or materials science (Kuroda et al., 2007).
Photocyclization Studies
Photocyclization of 2-chloro-substituted 1,3-diarylpropan-1,3-diones, which are structurally similar to this compound, has been studied. These findings have implications for understanding the photochemical behavior of similar compounds in the development of new materials or chemical processes (Košmrlj & Šket, 2007).
Ligand Behavior in Metal Complexes
The study of 1-(2-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione and its complex with Cd(II) provides valuable information on ligand behavior in metal complexes. This research is crucial for applications in coordination chemistry and material science (Askerov et al., 2019).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that this compound is a precursor in the synthesis of urapidil , an antihypertensive drug. Urapidil acts on the α1-adrenergic receptors and the 5HT-1A (serotonin) receptors .
Mode of Action
Urapidil lowers peripheral blood pressure without affecting the heart rate or intracranial blood pressure . It can also cross the blood-brain barrier and activate the 5HT-1A receptor, resulting in central antihypertensive activity .
Biochemical Pathways
Urapidil, a compound synthesized from it, is known to affect the adrenergic and serotonin pathways .
Result of Action
Its derivative urapidil has been shown to lower blood pressure and have central antihypertensive activity .
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(2,3)11(13)9-7-5-6-8-10(9)14-4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZUHAMDUYFWSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10511718 | |
| Record name | 1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10511718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22526-24-5 | |
| Record name | 1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10511718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



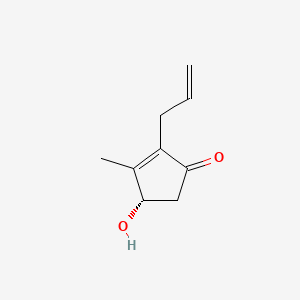
![2-(Imidazo[1,2-a]pyrimidin-2-yl)acetonitrile](/img/structure/B1601965.png)

